

Spectroscopic Profile of Tetratriacontane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **tetratriacontane** (C₃₄H₇₀), a long-chain saturated hydrocarbon. The information presented herein is intended to assist in the identification, characterization, and quality control of this compound in research and development settings. This document details typical data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a simple, unbranched alkane like **tetratriacontane**, the NMR spectra are characteristically straightforward.

¹H NMR Data

The ¹H NMR spectrum of a straight-chain alkane is dominated by two main signals: a triplet corresponding to the terminal methyl (CH₃) protons and a large, overlapping multiplet for the internal methylene (CH₂) protons.



Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.88	Triplet	-CH₃
~1.26	Multiplet	-(CH2)32-

Table 1: ¹H NMR Spectroscopic Data for **Tetratriacontane**.

¹³C NMR Data

The ¹³C NMR spectrum of **tetratriacontane** is also relatively simple, showing distinct signals for the terminal methyl carbons and the internal methylene carbons. Due to the long chain, the signals for the internal methylene carbons may overlap.

Chemical Shift (δ) ppm	Assignment
~14.1	-CH₃
~22.7	-CH ₂ CH ₃
~29.4	-(CH ₂)n-
~29.7	-(CH ₂)n-
~31.9	-CH2CH2CH3

Table 2: ¹³C NMR Spectroscopic Data for **Tetratriacontane**.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of long-chain alkanes like **tetratriacontane** is as follows:

• Sample Preparation: Dissolve 5-25 mg of **tetratriacontane** in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Ensure the sample is fully dissolved; gentle warming may be necessary. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.



- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.



Click to download full resolution via product page

NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane, the IR spectrum is characterized by C-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2957 - 2917	Strong	C-H stretch (asymmetric and symmetric)
1474 - 1464	Medium	C-H bend (scissoring)
729 - 720	Medium	C-H bend (rocking)



Table 3: IR Spectroscopic Data for **Tetratriacontane**.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

A common and straightforward method for analyzing solid samples like **tetratriacontane** is the thin solid film technique.

- Sample Preparation: Dissolve a small amount of tetratriacontane (a few milligrams) in a
 volatile solvent such as chloroform or hexane.
- Film Deposition: Apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). For long-chain alkanes, electron ionization (EI) is commonly used, which often leads to extensive fragmentation.

Mass Spectral Data

The mass spectrum of **tetratriacontane** will typically show a very weak or absent molecular ion peak (M⁺) due to the instability of the parent ion. The spectrum is characterized by a series of fragment ions separated by 14 Da (corresponding to the loss of a CH₂ group). The most abundant peaks are usually in the lower mass range.



m/z	Relative Intensity	Assignment
43	High	C ₃ H ₇ +
57	High	C ₄ H ₉ +
71	High	C5H11 ⁺
85	Medium	C ₆ H ₁₃ +
		C _n H _{2n+1} +
478	Very Low / Absent	[C34H70]+ (Molecular Ion)

Table 4: Key Mass Spectrometry Fragmentation Data for **Tetratriacontane**.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like long-chain alkanes.

- Sample Preparation: Dissolve the **tetratriacontane** sample in a suitable solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.
- GC Separation:
 - Injector: Use a split/splitless injector, typically operated at a high temperature (e.g., 300
 °C) to ensure complete vaporization of the long-chain alkane.
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is commonly used.
 - Oven Program: A temperature program is employed to elute the compound. A typical program might start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a high final temperature (e.g., 320 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- MS Detection:



- Ionization: Electron ionization (EI) at 70 eV is standard.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Scan Range: The mass range is typically scanned from m/z 40 to 600.



Click to download full resolution via product page

Alkane Fragmentation Pathway in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Profile of Tetratriacontane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080029#spectroscopic-data-of-tetratriacontane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com